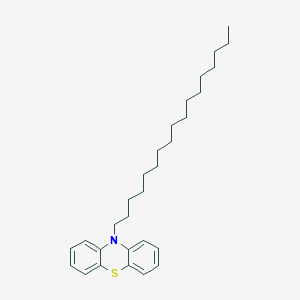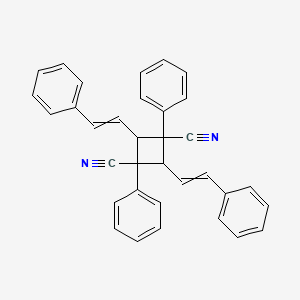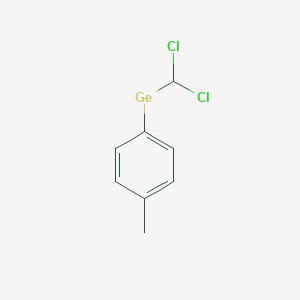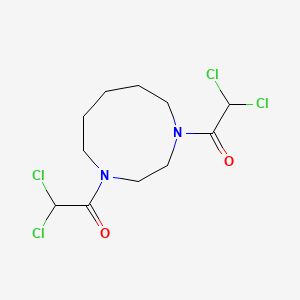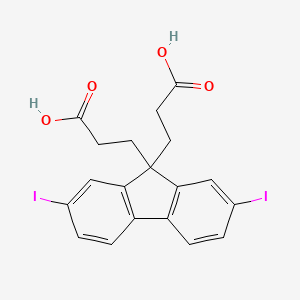
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- is a chemical compound that belongs to the fluorene family Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications
Méthodes De Préparation
The synthesis of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- typically involves multiple steps. One common method includes the iodination of fluorene derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce iodine atoms at the desired positions on the fluorene ring. The resulting intermediate is then subjected to further reactions to introduce the dipropanoic acid groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine atoms with azide groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.
Applications De Recherche Scientifique
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- can be compared with other fluorene derivatives, such as:
9,9-Dioctylfluorene-2,7-diboronic acid: This compound is used in the synthesis of conjugated polymers and has applications in organic electronics.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Known for its use in cross-coupling reactions, it serves as a precursor for various organic compounds.
2,7-Diiodo-9H-fluoren-9-ol: Similar to 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-, this compound is used in organic synthesis and material science.
Propriétés
Numéro CAS |
137376-11-5 |
|---|---|
Formule moléculaire |
C19H16I2O4 |
Poids moléculaire |
562.1 g/mol |
Nom IUPAC |
3-[9-(2-carboxyethyl)-2,7-diiodofluoren-9-yl]propanoic acid |
InChI |
InChI=1S/C19H16I2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) |
Clé InChI |
YPMXCDFLUKRRBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



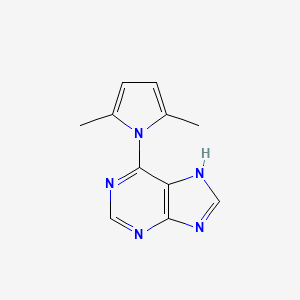


![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
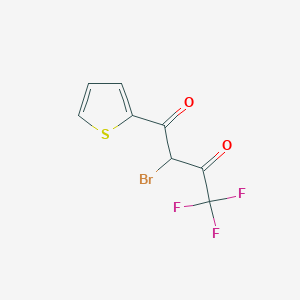
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
